molecular formula C98H141N19O17 B12781713 Isoleucinegramicidin B CAS No. 6377-07-7

Isoleucinegramicidin B

Cat. No.: B12781713
CAS No.: 6377-07-7
M. Wt: 1857.3 g/mol
InChI Key: DIFKDOVAQNEQFQ-APJUGUNFSA-N
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Description

Isoleucinegramicidin B is a complex peptide antibiotic that belongs to the gramicidin family. It is composed of a sequence of amino acids, including isoleucine, which contributes to its unique properties. This compound is known for its antimicrobial activity, particularly against Gram-positive bacteria .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of isoleucinegramicidin B involves the assembly of its peptide chain through solid-phase peptide synthesis (SPPS). This method allows for the sequential addition of amino acids to a growing peptide chain anchored to a solid resin. The reaction conditions typically involve the use of protecting groups to prevent unwanted side reactions and the use of coupling reagents to facilitate the formation of peptide bonds .

Industrial Production Methods

Industrial production of this compound can be achieved through fermentation processes using specific strains of bacteria that naturally produce gramicidin compounds. The fermentation broth is then subjected to extraction and purification processes to isolate this compound in its pure form .

Chemical Reactions Analysis

Types of Reactions

Isoleucinegramicidin B undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like dithiothreitol for reduction, and various amino acid derivatives for substitution reactions. The conditions for these reactions vary depending on the desired modification but generally involve controlled temperatures and pH levels .

Major Products

The major products formed from these reactions include oxidized or reduced forms of this compound, as well as analogs with substituted amino acid residues. These modifications can lead to changes in the compound’s antimicrobial activity and stability .

Scientific Research Applications

Isoleucinegramicidin B has a wide range of scientific research applications, including:

    Chemistry: Used as a model compound for studying peptide synthesis and modification techniques.

    Biology: Employed in research on membrane proteins and ion channels due to its ability to form channels in lipid bilayers.

    Medicine: Investigated for its potential use as an antibiotic, particularly against antibiotic-resistant bacteria.

    Industry: Utilized in the development of antimicrobial coatings and materials

Mechanism of Action

Isoleucinegramicidin B exerts its effects by forming ion channels in the lipid bilayers of bacterial cell membranes. This disrupts the membrane potential and leads to the leakage of essential ions, ultimately causing cell death. The molecular targets of this compound include the lipid components of the bacterial membrane, and its action involves the formation of helical structures that span the membrane .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Isoleucinegramicidin B is unique due to its specific amino acid sequence, which includes isoleucine. This sequence contributes to its distinct structural and functional properties, making it a valuable compound for research and potential therapeutic applications .

Properties

CAS No.

6377-07-7

Molecular Formula

C98H141N19O17

Molecular Weight

1857.3 g/mol

IUPAC Name

(2S,3S)-2-formamido-N-[2-[[(2S)-1-[[(2R)-1-[[(2S)-1-[[(2R)-1-[[(2S)-1-[[(2R)-1-[[(2S)-1-[[(2R)-1-[[(2S)-1-[[(2R)-1-[[(2S)-1-[[(2R)-1-[[(2S)-1-(2-hydroxyethylamino)-3-(1H-indol-3-yl)-1-oxopropan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]amino]-3-(1H-indol-3-yl)-1-oxopropan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]amino]-1-oxo-3-phenylpropan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]amino]-3-(1H-indol-3-yl)-1-oxopropan-2-yl]amino]-3-methyl-1-oxobutan-2-yl]amino]-3-methyl-1-oxobutan-2-yl]amino]-3-methyl-1-oxobutan-2-yl]amino]-1-oxopropan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]amino]-1-oxopropan-2-yl]amino]-2-oxoethyl]-3-methylpentanamide

InChI

InChI=1S/C98H141N19O17/c1-19-59(16)84(104-51-119)95(131)103-50-80(120)105-60(17)85(121)107-72(39-52(2)3)88(124)106-61(18)86(122)115-82(57(12)13)97(133)117-83(58(14)15)98(134)116-81(56(10)11)96(132)114-79(46-65-49-102-71-36-28-25-33-68(65)71)94(130)110-73(40-53(4)5)89(125)111-76(43-62-29-21-20-22-30-62)92(128)108-75(42-55(8)9)91(127)113-78(45-64-48-101-70-35-27-24-32-67(64)70)93(129)109-74(41-54(6)7)90(126)112-77(87(123)99-37-38-118)44-63-47-100-69-34-26-23-31-66(63)69/h20-36,47-49,51-61,72-79,81-84,100-102,118H,19,37-46,50H2,1-18H3,(H,99,123)(H,103,131)(H,104,119)(H,105,120)(H,106,124)(H,107,121)(H,108,128)(H,109,129)(H,110,130)(H,111,125)(H,112,126)(H,113,127)(H,114,132)(H,115,122)(H,116,134)(H,117,133)/t59-,60-,61-,72+,73+,74+,75+,76-,77-,78-,79-,81+,82+,83-,84-/m0/s1

InChI Key

DIFKDOVAQNEQFQ-APJUGUNFSA-N

Isomeric SMILES

CC[C@H](C)[C@@H](C(=O)NCC(=O)N[C@@H](C)C(=O)N[C@H](CC(C)C)C(=O)N[C@@H](C)C(=O)N[C@H](C(C)C)C(=O)N[C@@H](C(C)C)C(=O)N[C@H](C(C)C)C(=O)N[C@@H](CC1=CNC2=CC=CC=C21)C(=O)N[C@H](CC(C)C)C(=O)N[C@@H](CC3=CC=CC=C3)C(=O)N[C@H](CC(C)C)C(=O)N[C@@H](CC4=CNC5=CC=CC=C54)C(=O)N[C@H](CC(C)C)C(=O)N[C@@H](CC6=CNC7=CC=CC=C76)C(=O)NCCO)NC=O

Canonical SMILES

CCC(C)C(C(=O)NCC(=O)NC(C)C(=O)NC(CC(C)C)C(=O)NC(C)C(=O)NC(C(C)C)C(=O)NC(C(C)C)C(=O)NC(C(C)C)C(=O)NC(CC1=CNC2=CC=CC=C21)C(=O)NC(CC(C)C)C(=O)NC(CC3=CC=CC=C3)C(=O)NC(CC(C)C)C(=O)NC(CC4=CNC5=CC=CC=C54)C(=O)NC(CC(C)C)C(=O)NC(CC6=CNC7=CC=CC=C76)C(=O)NCCO)NC=O

Origin of Product

United States

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